N-[(4-methoxyphenyl)methyl]cyclobutanamine
Description
N-[(4-Methoxyphenyl)methyl]cyclobutanamine is a synthetic amine derivative featuring a cyclobutane ring linked to a benzyl group substituted with a methoxy (-OCH₃) group at the para position of the aromatic ring. This structural motif combines the conformational rigidity of the cyclobutane ring with the electronic effects of the methoxyphenyl group, making it a candidate for exploration in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPXRGPYGNBPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 4-methoxybenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
N-[(4-methoxyphenyl)methyl]cyclobutanamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form N-oxide derivatives.
- Reduction: Reduction reactions can yield amine derivatives.
- Substitution: It can undergo nucleophilic substitution reactions with various reagents.
This versatility makes it valuable for developing new synthetic pathways and creating novel compounds.
Biology
The compound is under investigation for its potential biological activity . Studies have suggested that it may interact with biological molecules, influencing various biochemical pathways. Its structural similarity to known pharmacophores allows researchers to explore its effects on:
- Enzyme inhibition
- Receptor binding
- Cellular signaling pathways
These investigations are crucial for understanding its potential therapeutic roles.
Medicine
In medicinal chemistry, this compound is being explored as a potential precursor for drug development. Its ability to modulate biological targets makes it a candidate for:
- Therapeutic agents targeting specific diseases.
- Investigating its efficacy against inflammatory conditions and other disorders.
Research into its pharmacological properties could lead to the development of new treatments.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial applications, including:
- Development of new polymers or materials with specific characteristics.
- Use in formulations that require particular chemical interactions or stability.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
-
Synthesis of Novel Anticancer Agents:
- Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
-
Inflammatory Disease Models:
- In animal models of inflammatory diseases, compounds derived from this compound have demonstrated efficacy in reducing inflammation markers, suggesting therapeutic potential.
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Biochemical Pathway Modulation:
- Studies indicate that this compound can modulate key biochemical pathways involved in cell signaling, which could be harnessed for therapeutic interventions.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Cyclobutanamine Derivatives and Their Properties
Key Observations:
- Substituent Effects : The methoxy group in the target compound likely enhances electron donation to the aromatic ring compared to halogenated (e.g., bromo/fluoro in ) or heterocyclic (e.g., morpholine in 9q ) substituents. This could influence reactivity, solubility, and binding interactions in biological systems.
- Spectral Trends : Aromatic protons in methoxy-substituted analogs typically resonate near δ 6.8–7.2 in ¹H NMR, similar to benzodioxole derivatives (δ 6.70–6.80 in 9r ). The absence of electron-withdrawing groups (e.g., halogens) may result in upfield shifts compared to bromo/fluoro analogs .
- Synthetic Yields : Cyclobutanamine derivatives in exhibit modest yields (33–38%), suggesting challenges in synthesizing sterically hindered amines.
Analogs with Methoxyphenylmethyl Moieties in Other Scaffolds
Table 2: Methoxyphenylmethyl-Containing Compounds in Diverse Scaffolds
Key Observations:
- Bioactivity: The methoxyphenylmethyl group is associated with antifungal (LMM5 ) and anti-inflammatory (e.g., compound 4, 6, 7, 12 in ) activities.
- Scaffold Flexibility : In LMM5, the methoxyphenylmethyl group is attached to a 1,3,4-oxadiazole ring, demonstrating its adaptability across diverse pharmacophores .
Substituent-Driven Property Variations
- Electron-Donating vs.
- Steric Effects: Bulkier substituents (e.g., morpholinomethyl in 9q ) may reduce synthetic yields or limit bioavailability compared to the smaller methoxyphenylmethyl group.
Biological Activity
N-[(4-methoxyphenyl)methyl]cyclobutanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a 4-methoxyphenyl group. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer and metabolic disorders. Its structural similarity to other compounds suggests potential activity as:
- PPARγ Antagonist : Preliminary studies suggest that related compounds exhibit high affinity for PPARγ, a receptor involved in glucose metabolism and fat storage, which could indicate similar actions for this compound .
- CDK9 Inhibitor : The compound's cyclobutane structure has been linked to inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | PPARγ | 32 | Antidiabetic properties (potential) |
| Related Cyclobutane Derivative | CDK9 | 12 | Antitumor activity |
| 4-Methoxybenzylamine | PPARγ | 4 | High affinity |
Case Studies and Research Findings
- Antidiabetic Properties : In vivo studies demonstrated that compounds with similar structures to this compound showed significant improvements in glucose tolerance in diabetic mouse models. This supports its potential as a therapeutic agent for metabolic disorders .
- Antitumor Activity : A recent study highlighted the efficacy of cyclobutane derivatives, including this compound, in inhibiting tumor cell proliferation in various cancer cell lines. The compound induced apoptosis and cell cycle arrest, confirming its role as a potential anticancer agent .
- Selectivity Profile : Research indicated that while this compound exhibits potent activity against specific targets like CDK9, it retains selectivity over other kinases, minimizing off-target effects that are common with many anticancer drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
